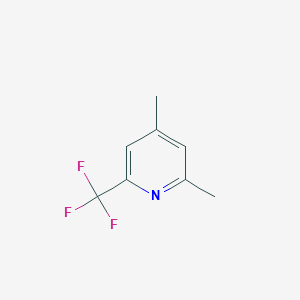![molecular formula C11H9F2N3 B13010067 6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine](/img/structure/B13010067.png)
6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a difluoromethyl group attached to a bipyridine scaffold, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine typically involves the introduction of the difluoromethyl group onto the bipyridine core. One common method involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. These methods often utilize automated reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of difluoromethyl bipyridine oxides.
Reduction: Formation of difluoromethyl bipyridine amines.
Substitution: Formation of substituted bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of adapter protein-2 associated kinase 1 (AAK1), which plays a role in the regulation of pain pathways . The compound binds to the active site of AAK1, inhibiting its activity and thereby modulating pain signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Trifluoromethyl)-[2,4’-bipyridin]-5-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-(Methyl)-[2,4’-bipyridin]-5-amine: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new therapeutic agents and materials with specific characteristics.
Eigenschaften
Molekularformel |
C11H9F2N3 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
2-(difluoromethyl)-6-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C11H9F2N3/c12-11(13)10-8(14)1-2-9(16-10)7-3-5-15-6-4-7/h1-6,11H,14H2 |
InChI-Schlüssel |
HXYQFMGTFANJRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1N)C(F)F)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13010002.png)
![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)
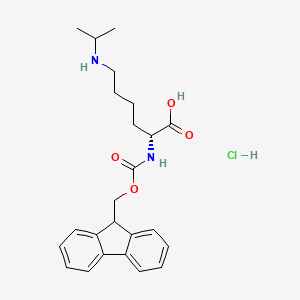
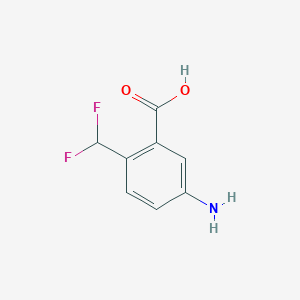
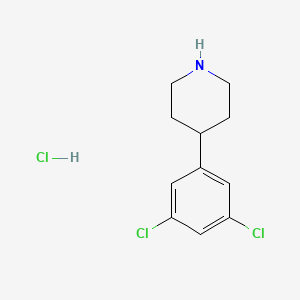
![5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13010039.png)
![Bicyclo[3.1.1]heptane-1,5-diamine](/img/structure/B13010042.png)

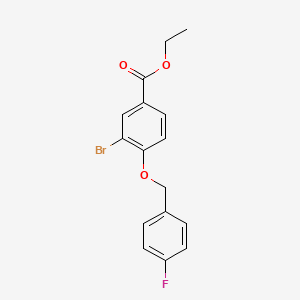
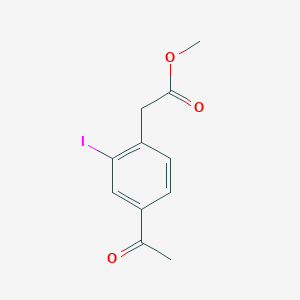
![tert-Butyl7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13010057.png)
